
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 2225146-42-7 . It has a molecular weight of 253.81 . It is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Radical Transfer Hydroamination and Cyclohexadienes
The study by Guin et al. (2007) discusses the synthesis of new 1-aminated-2,5-cyclohexadienes, which are utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process is facilitated using thiols as polarity reversal catalysts, yielding good outcomes with excellent anti-Markovnikov selectivity. The research highlights the compatibility of this method with various functional groups, expanding the scope of potential applications in chemical synthesis and material science. The study also includes DFT calculations to provide insight into the mechanism of this reaction (Guin, Mück‐Lichtenfeld, Grimme, & Studer, 2007).
Amide Formation in Bioconjugation
Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media, using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a key reactant. Their findings are crucial for understanding bioconjugation processes, offering insights into the conditions that influence the efficiency and outcomes of these reactions, which are pivotal in drug delivery system development and biomaterials science (Nakajima & Ikada, 1995).
Desymmetrization of Cyclohexa-2,5-dienes
Research by Lebeuf et al. (2006) on the desymmetrization of cyclohexa-2,5-dienes through a diastereoselective protonation-hydroamination cascade highlights a novel approach to synthesizing bicyclic allylic amines. This study contributes to the field of asymmetric synthesis, providing a pathway to complex molecular architectures that could find applications in pharmaceuticals and agrochemicals (Lebeuf, Robert, Schenk, & Landais, 2006).
Synthesis of Stable Bulky and Rigid Cyclic (Alkyl)(amino)carbenes
The work by Zeng et al. (2009) on synthesizing a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the three-component preparation of 1,2-dihydroquinoline derivatives showcases the utility of these compounds in catalysis. Such research underpins the development of novel catalysts that can enhance the efficiency and selectivity of chemical reactions, with significant implications for medicinal chemistry and industrial processes (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propriétés
IUPAC Name |
1-cyclohexyl-3-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCQCQKJSHQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

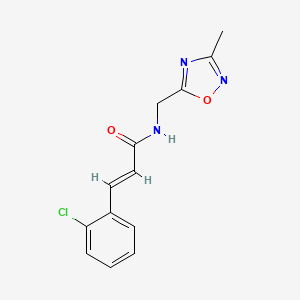
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2677801.png)

![1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2677803.png)
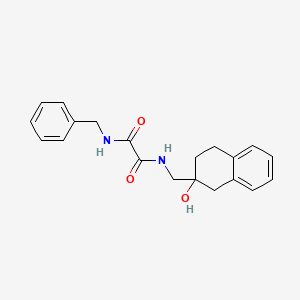
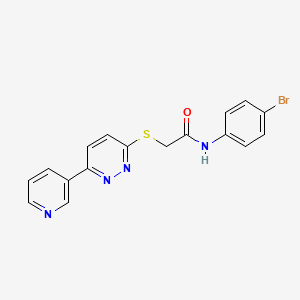

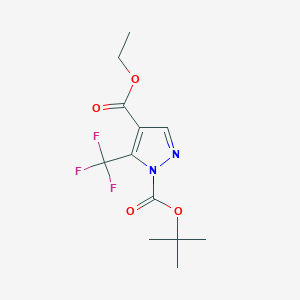
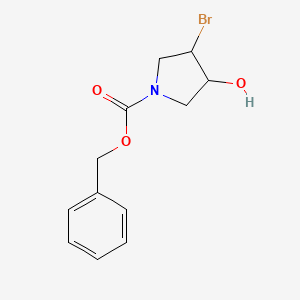
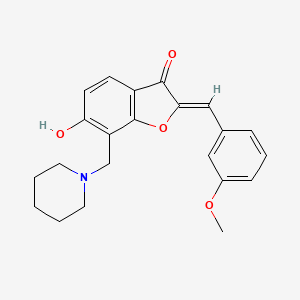

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)